![molecular formula C7H9N3S B2641087 N-(3-pyridinylmethyl)thiourea CAS No. 73161-70-3](/img/structure/B2641087.png)
N-(3-pyridinylmethyl)thiourea
Overview
Description
N-(3-pyridinylmethyl)thiourea is an organosulfur compound . It is a part of the thiourea family, which has applications in numerous fields such as organic synthesis and pharmaceutical industries .
Synthesis Analysis
Thioureas and their derivatives are synthesized by the reaction of various amines with CS2 . A simple condensation between amines and carbon disulfide in aqueous medium allows an efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives .Molecular Structure Analysis
The molecular formula of N-(3-pyridinylmethyl)thiourea is C7H9N3S . The nature of the molecular interactions between the water and thiourea through hydrogen bonding has been investigated using RDG and AIM methods .Chemical Reactions Analysis
Thiourea derivatives have been used in many reactions . They have been the subject of extensive study in coordination chemistry . Thiourea derivatives also act as organocatalysts .Physical And Chemical Properties Analysis
Thiourea is a fairly simple organic molecule (with a thioamide group) . The non-linear optical properties, such as dipole moment (μ), the polarizability (α0), and the first hyperpolarizability (βtot), and thermodynamic functions, such as entropy (S), specific heat capacity (Cv), and thermal energy (E), were calculated .Scientific Research Applications
Medicinal Applications
Thioureas, including N-(3-pyridinylmethyl)thiourea, have significant medicinal applications . They are used in the field of medicine for various purposes and their applications are increasing over time .
Agricultural Applications
In the field of agriculture, thioureas are used as insect growth regulators, anti-fungal agents, and herbicides . This makes N-(3-pyridinylmethyl)thiourea a potential candidate for these applications.
Industrial Applications
Thioureas also have non-medicinal activities in industry . They could be used in various industrial processes, potentially including those that could benefit from the properties of N-(3-pyridinylmethyl)thiourea.
Analytical Chemistry
Thioureas are used in analytical chemistry . Given its unique structure, N-(3-pyridinylmethyl)thiourea could have specific uses in this field.
Metallurgy
Thioureas are used in metallurgy . N-(3-pyridinylmethyl)thiourea could potentially be used in processes such as metal extraction or refinement.
Molecular Electronics
Thiourea derivatives have attracted attention as potential materials for use in molecular electronics due to their fairly rigid p-system properties . N-(3-pyridinylmethyl)thiourea could potentially be used in applications such as Organic Light Emitting diodes (OLED) .
Mechanism of Action
Target of Action
N-(3-pyridinylmethyl)thiourea is a derivative of thiourea, an organosulfur compound . Thiourea and its derivatives have been shown to possess diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties . .
Mode of Action
It can be inferred from the properties of thiourea derivatives that they interact with their targets, leading to changes that result in their diverse biological applications .
Biochemical Pathways
Thiourea derivatives, including N-(3-pyridinylmethyl)thiourea, have been shown to affect various biochemical pathways. For instance, they have been found to inhibit α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) enzymes . These enzymes are involved in various biochemical pathways, including carbohydrate metabolism and neurotransmission .
Pharmacokinetics
It is known that thiourea is practically completely absorbed after oral administration and is excreted largely unchanged via the kidneys .
Result of Action
Given the diverse biological applications of thiourea derivatives, it can be inferred that n-(3-pyridinylmethyl)thiourea likely has a range of molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(3-pyridinylmethyl)thiourea. For instance, exposure route has been recognized as a factor that can influence the metabolism of related compounds in animals . .
Safety and Hazards
properties
IUPAC Name |
pyridin-3-ylmethylthiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3S/c8-7(11)10-5-6-2-1-3-9-4-6/h1-4H,5H2,(H3,8,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDUGONKKOKQBPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=S)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-pyridinylmethyl)thiourea |
Synthesis routes and methods
Procedure details
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